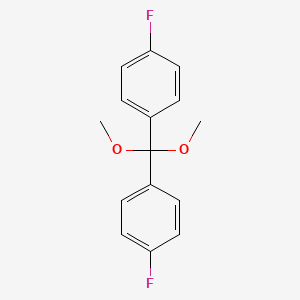
Benzene, 1,1'-(dimethoxymethylene)bis[4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro-: is a chemical compound with the molecular formula C15H14F2O2 and a molecular weight of 264.27 g/mol This compound is characterized by the presence of two fluorobenzene rings connected by a dimethoxymethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- typically involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Benzene, 1,1’-(methylenebis[4-fluoro-): Similar structure but lacks the methoxy groups.
Benzene, 1,1’-(dimethoxymethylene)bis[4-chloro-): Similar structure but with chlorine atoms instead of fluorine.
Benzene, 1,1’-(dimethoxymethylene)bis[4-bromo-): Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity.
Properties
CAS No. |
10345-72-9 |
|---|---|
Molecular Formula |
C15H14F2O2 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)-dimethoxymethyl]benzene |
InChI |
InChI=1S/C15H14F2O2/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,1-2H3 |
InChI Key |
LNXWYANOMFJTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















